molecular formula C12H11BrO2 B13159656 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one

Cat. No.: B13159656
M. Wt: 267.12 g/mol
InChI Key: FQMKJTDAYLNKRU-UHFFFAOYSA-N
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Description

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring and a butanone group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one typically involves the bromination of a benzofuran precursor followed by the introduction of the butanone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position. The subsequent step involves the acylation of the brominated benzofuran with butanone using a suitable catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1-benzofuran-2-yl)butan-1-one: Similar structure with bromine at the 5th position.

    1-(7-Chloro-1-benzofuran-2-yl)butan-1-one: Chlorine atom instead of bromine.

    1-(7-Bromo-1-benzofuran-2-yl)propan-1-one: Propanone group instead of butanone.

Uniqueness

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is unique due to the specific positioning of the bromine atom and the butanone group, which can influence its reactivity and biological activity. The presence of the bromine atom at the 7th position can enhance its electrophilic properties, making it a valuable intermediate for further chemical modifications .

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3

InChI Key

FQMKJTDAYLNKRU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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